3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-14-5-1-12(2-6-14)11-22-17-10-9-16(20-21-17)13-3-7-15(19)8-4-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBZKXAQPNHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorothiophenol to form 4-fluorobenzylthioether. This intermediate is then reacted with 6-chloropyridazine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted pyridazines and benzyl derivatives.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo-Pyridazine Derivatives (Antimicrobial Activity)
A series of triazolo-pyridazine derivatives, such as 3,6-di(4’-tolyl)-(1,2,4)triazolo(4,3-b)pyridazine (6b) and 3-(4’-tolyl)-6-(2’,4’-dimethylphenyl)-(1,2,4)triazolo(4,3-b)pyridazine (7b), exhibit notable antimicrobial properties. These compounds are synthesized via cyclization of hydrazino-pyridazine intermediates with aroyl chlorides .
Key Findings:
- Antibacterial Activity : Compounds 6b, 7b, and 8b showed activity against E. coli, S. aureus, M. luteus, and K. pneumoniae, comparable to ampicillin and chloramphenicol .
- Antifungal Activity : Derivatives 7a, 7b, and 9b demonstrated potency against Candida albicans and C. neoformans, though less effective than fluconazole .
Comparison with Target Compound: While 3-((4-fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine shares a fluorinated pyridazine core, its thioether substituent differs from the triazolo ring in analogs. However, the thioether in the target compound may confer higher lipophilicity, influencing membrane permeability .
Trifluoromethyl-Pyridazine Derivatives (Physical Properties)
Pyridazines bearing trifluoromethyl (CF₃) groups, such as 3-hydroxy-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridazine (DS635), exhibit distinct physicochemical profiles. These compounds are synthesized via cyclization of aroyl propionic acids with hydrazine hydrate .
Key Data:
| Compound | Substituents | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| DS635 | 4-pyridinyl, CF₃ | 241 | C₁₀H₆F₃N₃O |
| DS636 | 3-pyridinyl, CF₃ | 198–200 | C₁₀H₆F₃N₃O |
| Target Compound | 4-fluorobenzylthio, 4-FPh | Not reported | C₁₇H₁₂F₂N₂S |
Comparison with Target Compound: The CF₃ group in analogs increases electronegativity and metabolic resistance compared to the 4-fluorophenyl group in the target compound. However, the thioether linkage in the target compound may enhance solubility in non-polar environments .
Piperazine-Sulfonyl Pyridazine Derivatives (Pharmacological Screening)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(propane-2-sulfonyl)pyridazine (F807-1382) is a screening compound with a piperazine-sulfonyl motif. This derivative is optimized for CNS targets due to the piperazine moiety, which enhances blood-brain barrier penetration .
Key Features:
- Structural Differences : The sulfonyl group improves solubility and stability, while the piperazine ring enables interactions with neurotransmitter receptors.
- Synthetic Accessibility : Available in milligram quantities via modular synthesis, contrasting with the MW-assisted route of the target compound .
Comparison with Target Compound : The target compound lacks the sulfonyl-piperazine system, suggesting divergent therapeutic applications. The thioether group may limit CNS activity but could favor peripheral targets like antimicrobial enzymes .
Biological Activity
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and its interactions with various biological targets. This article summarizes the current understanding of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The chemical structure of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine can be represented as follows:
- Molecular Formula : C16H12F2N2S
- CAS Number : 7207317
This compound features a pyridazine core substituted with fluorobenzyl and fluorophenyl groups, which may contribute to its biological properties.
Research indicates that compounds similar to 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This enzyme is involved in the breakdown of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in neurodegenerative disorders.
Table 1: Inhibition Potency of Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | MAO-A | 1.57 | 120.8 |
| T6 | MAO-B | 0.013 | 107.4 |
Note : The values indicate that T6 is a potent inhibitor of MAO-B with a high selectivity index, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of pyridazine compounds can protect neuronal cells from oxidative stress and apoptosis. For instance, T6 showed less cytotoxicity towards healthy fibroblast cells compared to other derivatives, indicating a favorable safety profile .
Case Studies
- Alzheimer's Disease Models : In animal models, compounds structurally related to 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine have been shown to improve cognitive function and reduce amyloid plaque formation, which is characteristic of Alzheimer's disease pathology.
- Parkinson's Disease Models : Similar compounds have demonstrated protective effects against dopaminergic neuron degeneration in models of Parkinson's disease, highlighting their potential for broader neuroprotective applications.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with MAO-B. The results indicate that the fluorinated groups enhance binding interactions, which correlate with the observed inhibitory potency .
Table 2: Molecular Docking Scores
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| T3 | -9.5 |
| T6 | -10.2 |
These findings suggest that structural modifications can significantly impact the biological activity of pyridazine derivatives.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridazine precursors and fluorinated aromatic thiols. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like dehalogenation or oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may be used for stepwise purification .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) or CuI can facilitate cross-coupling reactions, with yields varying between 45–75% depending on steric hindrance .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the final product, with HPLC validation recommended for >95% purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
Answer: A multi-technique approach is essential:
Q. What preliminary biological assays are suitable for evaluating its activity?
Answer: Initial screening should focus on:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases at 1–10 µM concentrations, using fluorescence-based assays .
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, with <50% viability at 10 µM warranting further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
Answer: SAR strategies include:
- Fluorine substitution : Compare 4-fluorophenyl vs. 2-fluorophenyl analogs to assess steric/electronic effects on target binding. Fluorine’s electronegativity enhances π-stacking in hydrophobic pockets .
- Thioether linker modification : Replace the benzylthio group with methylthio or phenylthio to probe flexibility and solubility (logP changes ±0.5 units) .
- Pyridazine core diversification : Introduce electron-withdrawing groups (e.g., –NO₂) at position 3 to modulate redox potential and metabolic stability .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or 5-HT receptors .
Q. What advanced analytical methods resolve contradictions in reported biological data?
Answer: Discrepancies in activity (e.g., inconsistent MIC values) require:
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives) that may alter bioactivity .
- Target engagement assays : SPR (surface plasmon resonance) quantifies direct binding to purified enzymes, ruling out off-target effects .
- Crystallography : Co-crystallization with target proteins (e.g., DHFR) reveals binding modes missed in docking studies .
- Batch-to-batch analysis : ICP-MS detects trace metal contaminants (e.g., Pd from synthesis) that could skew results .
Q. How can researchers design experiments to validate mechanistic hypotheses?
Answer: For hypothesized kinase inhibition:
- Kinase activity assays : Use recombinant enzymes (e.g., EGFR) with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ .
- Cellular pathway analysis : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) in treated vs. untreated cells .
- Resistance studies : Serial passage of bacterial/mammalian cells under sublethal doses identifies mutations conferring resistance, pinpointing target relevance .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm direct interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
